molecular formula C14H17Cl2NO4 B12091452 3-Tert-butoxycarbonylamino-3-(2,5-dichloro-phenyl)-propionic acid

3-Tert-butoxycarbonylamino-3-(2,5-dichloro-phenyl)-propionic acid

Cat. No.: B12091452
M. Wt: 334.2 g/mol
InChI Key: HMMWABFMSFKZLL-UHFFFAOYSA-N
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Description

Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid is a chemical compound with the molecular formula C14H17Cl2NO4 It is a derivative of propionic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 2,5-dichlorophenyl moiety. One common method involves the reaction of 3-amino-3-(2,5-dichlorophenyl)propionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino functionality, allowing the compound to interact selectively with its targets. Upon deprotection, the free amine can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Boc-3-Amino-3-(2,3-dichlorophenyl)propionic acid
  • Boc-3-Amino-3-(3,5-dichlorophenyl)propionic acid
  • 3-Amino-3-(2,4-dichlorophenyl)propionic acid

Uniqueness

Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

HMMWABFMSFKZLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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